molecular formula C19H19N3O2S B2843848 1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1235320-10-1

1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2843848
CAS No.: 1235320-10-1
M. Wt: 353.44
InChI Key: QJTMJHOOMGZXGP-UHFFFAOYSA-N
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Description

1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides in the presence of a base.

    Thioether formation: The isopropylthio group can be introduced via nucleophilic substitution reactions using isopropylthiol and appropriate leaving groups.

    Nitration: The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The benzyl and isopropylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).

    Substitution: Alkyl halides, nucleophiles (e.g., thiols, amines).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
  • 1-benzyl-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole
  • 1-benzyl-2-(propylthio)-5-(3-nitrophenyl)-1H-imidazole

Comparison

Compared to its analogs, 1-benzyl-2-(isopropylthio)-5-(3-nitrophenyl)-1H-imidazole may exhibit unique properties such as higher potency, selectivity, or stability due to the presence of the isopropylthio group. This structural variation can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

1-benzyl-5-(3-nitrophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14(2)25-19-20-12-18(16-9-6-10-17(11-16)22(23)24)21(19)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTMJHOOMGZXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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